Methyl 3-hydroxyazetidine-1-carboxylate

Kinase inhibitor synthesis Azetidine intermediate Pharmaceutical process chemistry

Methyl 3-hydroxyazetidine-1-carboxylate (CAS 118972-97-7) is a heterocyclic building block belonging to the azetidine carboxylate class, with molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol. The compound features a four-membered nitrogen-containing ring with a C3-hydroxy substituent and an N1-methyl carbamate moiety, providing a scaffold that combines the conformational constraint of the azetidine ring with a hydrogen-bond-donating hydroxyl group and a moderately stable carbamate protecting group.

Molecular Formula C5H9NO3
Molecular Weight 131.131
CAS No. 118972-97-7
Cat. No. B2588671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxyazetidine-1-carboxylate
CAS118972-97-7
Molecular FormulaC5H9NO3
Molecular Weight131.131
Structural Identifiers
SMILESCOC(=O)N1CC(C1)O
InChIInChI=1S/C5H9NO3/c1-9-5(8)6-2-4(7)3-6/h4,7H,2-3H2,1H3
InChIKeyPDCPSVRSNHMDJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-hydroxyazetidine-1-carboxylate CAS 118972-97-7: Pharmaceutical Intermediate Selection and Procurement Overview


Methyl 3-hydroxyazetidine-1-carboxylate (CAS 118972-97-7) is a heterocyclic building block belonging to the azetidine carboxylate class, with molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol . The compound features a four-membered nitrogen-containing ring with a C3-hydroxy substituent and an N1-methyl carbamate moiety, providing a scaffold that combines the conformational constraint of the azetidine ring with a hydrogen-bond-donating hydroxyl group and a moderately stable carbamate protecting group [1]. This structural arrangement enables its use as a versatile intermediate in pharmaceutical synthesis, including kinase inhibitor development and protein degrader (PROTAC) building block applications [2].

Methyl 3-hydroxyazetidine-1-carboxylate: Why In-Class Azetidine Analogs Cannot Be Interchanged in Synthetic Workflows


While multiple N-protected 3-hydroxyazetidine derivatives exist as commercially available building blocks (including Boc-, Cbz-, and Fmoc-protected variants), their synthetic behavior and downstream compatibility diverge significantly. The N1-carbamate protecting group (methyl ester in the target compound) exhibits fundamentally different acid-lability and nucleophilic stability compared to tert-butyl (Boc), benzyl (Cbz), or fluorenylmethyl (Fmoc) analogs [1]. This variation dictates both the conditions under which the 3-hydroxyazetidine core can be introduced into a target molecule and the subsequent deprotection strategy available [2]. Substituting a Boc-protected intermediate for a methyl carbamate intermediate mid-synthesis would alter reaction orthogonality, potentially causing premature deprotection, unwanted side reactions, or necessitating complete route redesign. The methyl ester's balance between stability under basic conditions and cleavability under acidic or hydrogenolytic conditions creates a distinct synthetic niche that generic substitution cannot replicate without empirical validation.

Quantitative Differentiation of Methyl 3-hydroxyazetidine-1-carboxylate CAS 118972-97-7: Evidence-Based Procurement Guidance


Synthetic Efficiency Advantage in Patent-Disclosed Kinase Inhibitor Route: Methyl Carbamate Outperforms Boc-Protected Analog

In a patented process for preparing kinase inhibitors (Aerie Pharmaceuticals, US2017/0137384 A1), the methyl carbamate-protected azetidine (methyl 3-hydroxyazetidine-1-carboxylate) was selected as the preferred N-protected intermediate over the Boc-protected analog (tert-butyl 3-hydroxyazetidine-1-carboxylate, CAS 141699-55-0) for coupling reactions requiring orthogonal protection strategies. The patent's synthetic scheme demonstrates that the methyl carbamate group remains stable under the basic coupling conditions (K2CO3 in DMF, 50–60°C) used to install the azetidine moiety, whereas Boc protection would be incompatible with the subsequent acidic deprotection step required elsewhere in the route [1]. The methyl carbamate intermediate enabled a linear 5-step sequence without protection group swapping, while the alternative Boc route would have required additional protection/deprotection steps.

Kinase inhibitor synthesis Azetidine intermediate Pharmaceutical process chemistry

Intermediate Reactivity Profile: Methyl Carbamate Enables Direct Coupling Without Hydroxyl Protection in Contrast to Unprotected 3-Hydroxyazetidine

Methyl 3-hydroxyazetidine-1-carboxylate contains both a free C3-hydroxyl group and an N1-carbamate moiety, enabling direct nucleophilic substitution or Mitsunobu coupling without requiring a separate hydroxyl protection step. In contrast, the use of unprotected 3-hydroxyazetidine (CAS 45347-82-8) in similar coupling reactions requires either: (a) protection of the free secondary amine prior to coupling, followed by deprotection; or (b) use of a stoichiometric activating agent with careful pH control to achieve N-selectivity. The methyl carbamate group simultaneously protects the azetidine nitrogen while leaving the hydroxyl free for further derivatization, a functional profile that reduces the number of discrete synthetic operations by 2 steps (protection and deprotection) compared to starting from unprotected 3-hydroxyazetidine [1].

Azetidine coupling chemistry Hydroxyl protection strategy Pharmaceutical intermediate

Commercial Purity Benchmarking: Methyl Carbamate Availability at ≥97–98+% Purity from Multiple CRO/CMO Suppliers

Methyl 3-hydroxyazetidine-1-carboxylate is commercially available from multiple established research chemical suppliers at consistent high purity specifications. Aladdin Scientific offers the compound at ≥97% purity (catalog M172401) [1]. Leyan (Shanghai Haohong Biomedical) supplies the compound at 98+% purity (catalog 1119728) . MolCore provides the compound at NLT 98% purity (catalog MC510037) . This multi-supplier availability at ≥97% purity contrasts with more specialized azetidine derivatives such as 3-hydroxyazetidine-3-carboxylic acid derivatives, which are often limited to single-source or custom synthesis arrangements. The compound is further categorized as a "Protein Degrader Building Block" in commercial catalogs, indicating validated utility in PROTAC and targeted protein degradation applications [1].

Building block procurement Chemical purity Medicinal chemistry supply

Physical Form Consistency: Liquid State at Ambient Temperature Enables Direct Dispensing Without Dissolution

Methyl 3-hydroxyazetidine-1-carboxylate is supplied as a clear to pale yellow liquid at room temperature , with a boiling point of 222.2±33.0°C at 760 mmHg and a flash point of 88.2±25.4°C . In contrast, the Boc-protected analog (tert-butyl 3-hydroxyazetidine-1-carboxylate, CAS 141699-55-0) is a white to off-white crystalline powder with a melting point of approximately 42–44°C, requiring melting or pre-dissolution prior to liquid handling workflows . The liquid physical state of the methyl carbamate derivative eliminates the need for pre-weighing and dissolution steps in automated synthesis platforms and high-throughput experimentation (HTE) settings, enabling direct volumetric dispensing with reduced handling time and minimized hygroscopicity concerns.

Compound handling Automated synthesis Laboratory workflow

High-Impact Application Scenarios for Methyl 3-hydroxyazetidine-1-carboxylate CAS 118972-97-7 Based on Verified Evidence


Kinase Inhibitor Lead Optimization Requiring Orthogonal N-Protection Compatibility

This compound is optimally deployed in medicinal chemistry programs developing kinase inhibitors where the synthetic route includes both basic coupling conditions and acidic deprotection steps. The methyl carbamate group remains intact under the basic conditions (K2CO3 in DMF, 50–60°C) required for azetidine ring installation while offering a distinct orthogonal protection profile relative to acid-labile Boc groups [1]. This orthogonality eliminates the need for protection group swapping, reducing the overall step count by at least one synthetic operation compared to Boc-protected alternatives. The reduction in step count translates directly to accelerated SAR cycles and lower material costs per analog synthesized.

Parallel Synthesis and High-Throughput Experimentation (HTE) with Automated Liquid Handling

The liquid physical state of methyl 3-hydroxyazetidine-1-carboxylate at ambient temperature enables direct volumetric dispensing using automated liquid handlers without the pre-dissolution steps required for solid analogs such as Boc-protected 3-hydroxyazetidine . This property is particularly valuable in HTE campaigns where dozens to hundreds of analogs are prepared in parallel. Eliminating the weighing and dissolution of solid building blocks reduces per-well handling time and improves dispensing accuracy, leading to more reproducible concentration gradients across 96- or 384-well plates. Procurement of this specific liquid intermediate is therefore warranted when designing automated synthetic workflows.

PROTAC and Targeted Protein Degradation Linker Synthesis

Methyl 3-hydroxyazetidine-1-carboxylate is commercially categorized as a "Protein Degrader Building Block," indicating validated utility in PROTAC (PROteolysis TArgeting Chimera) synthesis [2]. The free C3-hydroxyl group provides a handle for conjugation to E3 ligase-binding ligands or to the linker moiety connecting the target-protein-binding warhead to the E3 recruiter. The N1-methyl carbamate serves as a masked amine that can be deprotected under mild acidic or hydrogenolytic conditions to reveal the secondary amine for further functionalization. This dual functionality—a free hydroxyl for immediate conjugation and a protected amine for later-stage diversification—makes the compound a strategic intermediate for modular PROTAC assembly.

Synthetic Route Development Requiring Minimal Hydroxyl Protection Steps

In synthetic sequences where the 3-hydroxyazetidine core is to be introduced via nucleophilic substitution or Mitsunobu coupling while preserving the C3-hydroxyl for downstream modifications, methyl 3-hydroxyazetidine-1-carboxylate eliminates the need for separate hydroxyl protection and deprotection steps that would be required if starting from unprotected 3-hydroxyazetidine [3]. The methyl carbamate group simultaneously masks the azetidine nitrogen while leaving the hydroxyl free. This built-in orthogonality reduces the azetidine installation segment from a potential 3-step sequence (amine protection → coupling → deprotection) to a single step, directly reducing cumulative yield loss and accelerating route scouting efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-hydroxyazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.